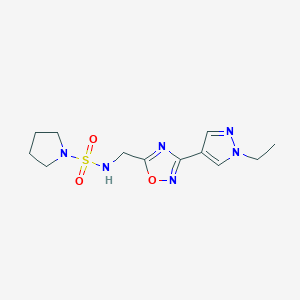

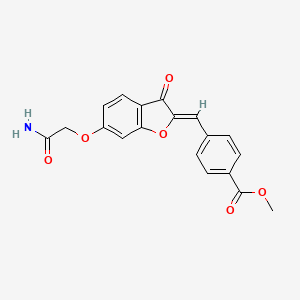

N-(2-(N-butylsulfamoyl)ethyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(N-butylsulfamoyl)ethyl)-3-methoxybenzamide” is an organic compound containing a benzamide group, a sulfamoyl group, and a methoxy group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Sulfamoyl refers to a functional group involving a sulfur atom bonded to an amide group. The methoxy group is an ether with a methyl group bonded to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring . The exact structure would depend on the positions of these groups on the ring, which isn’t specified in the name of the compound.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups and their positions on the benzene ring . For example, the benzamide and sulfamoyl groups might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the nature of its functional groups .Aplicaciones Científicas De Investigación

Synthesis and Labeling Techniques

- Labeling of Glyburide for Tracing : A study discussed the synthesis of carbon-14 and tritium-labeled glyburide, a drug with a similar benzamide structure, providing insights into tracking the metabolism and distribution of such compounds in biological systems (R. Hsi, 1973).

Chemical Reactions and Catalysis

- Rhodium(III)-Catalyzed Annulations : Research on Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation demonstrates the compound's utility in creating complex molecular structures through catalysis, showcasing the versatility of benzamide derivatives in synthetic chemistry (Youwei Xu et al., 2018).

Solid-State Structure Analysis

- Glibenclamide Structure in Solid State : An investigation into the structure of glibenclamide, another similar benzamide derivative, in both solution and solid states using NMR spectroscopy and theoretical calculations, underscores the significance of understanding the physicochemical properties of such compounds for drug development (D. Sanz et al., 2012).

Peptide Synthesis

- Safety-Catch Protecting Group and Linker : The use of benzamide derivatives as a safety-catch protecting group and linker for solid-phase peptide synthesis illustrates their application in streamlining peptide and protein synthesis processes, which is crucial for the development of therapeutic peptides and proteins (S. Thennarasu and Chuan-fa Liu, 2010).

Insecticidal Activities

- Insect Growth Regulators : A study on N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, compounds with a structural resemblance to benzamides, highlighted their potential as insect growth regulators. This indicates the broader application of benzamide derivatives in developing new agrochemicals (Qiqi Zhao et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(butylsulfamoyl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-4-8-16-21(18,19)10-9-15-14(17)12-6-5-7-13(11-12)20-2/h5-7,11,16H,3-4,8-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGPWALIVMBZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-butylsulfamoyl)ethyl)-3-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}isoxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)

![2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2937976.png)

![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)

![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)

![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2937987.png)

![2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2937990.png)